
Isopropenyl acetate
Overview
Description
Isopropenyl acetate is an organic compound, specifically the acetate ester of the enol tautomer of acetone. It is a colorless liquid with the chemical formula C5H8O2 and a molar mass of 100.117 g/mol . This compound is significant commercially as the principal precursor to acetylacetone and is used in organic synthesis to prepare enol acetates of ketones and acetonides from diols .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropenyl acetate is typically prepared by treating acetone with ketene . The reaction involves the following steps:
Ketene Generation: Ketene is generated by pyrolysis of acetic acid or acetone.
Reaction with Acetone: The generated ketene is then reacted with acetone to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous generation of ketene and its subsequent reaction with acetone under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and efficiency of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed.
Reduction: Reduction reactions of this compound are less common and typically involve complex reaction conditions.
Common Reagents and Conditions:
Transesterification: This reaction involves the use of alcohols in the presence of an acid or base catalyst to form different esters.
Major Products:
Acetylacetone: Upon heating over a metal surface, this compound rearranges to form acetylacetone.
Various Isopropenyl Esters: Through transesterification, this compound can form a variety of isopropenyl esters.
Scientific Research Applications
Chemical Intermediate in Organic Synthesis
Isopropenyl acetate is primarily utilized as a chemical intermediate in the synthesis of various organic compounds. It acts as an acylation reagent, facilitating reactions that produce esters and other derivatives.
- Synthesis of Isopropenyl Esters : IPA is employed as a synthon for synthesizing isopropenyl esters from renewable carboxylic acids. A study demonstrated the use of sulfuric acid as a catalyst to produce various isopropenyl esters, including benzoate and octanoate, showcasing its effectiveness in solvent-free protocols .
- Transesterification Reactions : IPA has been shown to function as a transesterification agent in glycerol conversions. In a catalytic tandem process, IPA enabled the formation of glyceryl esters while concurrently generating acetone, thus enhancing the efficiency of glycerol functionalization .
Polymer Production
This compound serves as a comonomer in the production of polymers, particularly polyvinyl acetate (PVAc).
- Polymerization Studies : IPA's role in polymer chemistry includes its incorporation into copolymers that enhance material properties. Research indicates that IPA can be polymerized to yield materials with desirable characteristics for coatings and adhesives .
Applications in Detergents and Cleaning Products
Recent studies have explored IPA's potential as an ingredient in detergent formulations.
- Bleach Activator : IPA has been identified as a bleach activator in liquid peroxide detergent formulations, improving cleaning efficacy . This application highlights its functional role in enhancing the performance of household cleaning products.
Fragrance and Flavor Industry
This compound is also significant in the fragrance industry due to its pleasant odor profile.
- Fragrance Intermediate : It is used as an intermediate for synthesizing various fragrance compounds, which are essential in perfumes and personal care products . Its ability to impart desirable scents makes it valuable in cosmetic formulations.
Environmental Considerations
Given its potential as a renewable resource, IPA is being investigated for its sustainability.
- Green Chemistry Applications : Research has highlighted IPA's effectiveness as a green reagent for upgrading glycerol into valuable products like triacetin and solketal acetate through continuous-flow synthesis processes . This approach aligns with contemporary efforts to develop sustainable chemical processes.
Data Tables
Case Studies
- Glycerol Functionalization : A study demonstrated the use of IPA in a catalytic process that converted glycerol into various acetals and esters with high selectivity, showcasing its utility in producing valuable chemicals from renewable sources .
- Detergent Formulation : Research indicated that incorporating IPA into detergent formulations significantly enhanced cleaning performance, especially when used as a bleach activator .
- Synthesis Protocols : Development of solvent-free synthesis protocols utilizing IPA has shown promising results for producing isopropenyl esters from various carboxylic acids, highlighting its versatility and efficiency in organic synthesis .
Mechanism of Action
The mechanism of action of isopropenyl acetate primarily involves its role as an acetylating agent. It decomposes into ketene and acetone upon heating in the presence of acid catalysts . The ketene generated can then react with various substrates to form acetylated products. This mechanism is particularly useful in organic synthesis for the preparation of acetylated derivatives of alcohols, phenols, and amines .
Comparison with Similar Compounds
Isopropyl Acetate: An ester of isopropanol and acetic acid, used as a solvent for cellulose, plastics, oils, and fats.
Vinyl Acetate: Used in the production of polyvinyl acetate and polyvinyl alcohol, commonly used in adhesives and coatings.
Uniqueness of Isopropenyl Acetate: this compound is unique due to its ability to act as a superior acetylating agent and its role in the synthesis of enol acetates and acetonides. Its decomposition into ketene and acetone under specific conditions further distinguishes it from other similar compounds .
Biological Activity
Isopropenyl acetate (IPA) is an organic compound that has garnered attention in various fields of chemistry, particularly for its biological activity and potential applications in drug discovery and catalysis. This article explores the biological activity of IPA, focusing on its antimicrobial properties, catalytic efficiency, and implications in organic synthesis.
This compound is an ester derived from isopropenol and acetic acid. Its molecular formula is CHO, and it features a double bond in the isopropenyl group, which contributes to its reactivity. The compound's structure allows it to participate in various chemical reactions, including acylation and polymerization.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating the antimicrobial effects of various solvents, including IPA, found that products containing more than 10% isopropyl alcohol were hostile towards microbial growth. While the study primarily focused on ethyl and butyl acetates, it highlighted the relevance of IPA in formulations aimed at reducing microbial contamination in cosmetic products .
Table 1: Minimum Inhibitory Concentrations (MIC) of Solvents
Solvent | MIC (% concentration) | Effective Against |
---|---|---|
Ethyl Acetate | ≤ 5% | Various bacteria |
Butyl Acetate | ≤ 5% | Various bacteria |
Isopropyl Alcohol | ≤ 10% | Bacteria and fungi |
Catalytic Applications
This compound has been identified as a highly efficient acylating agent for alcohols, amines, and phenols under metal-free conditions. A study demonstrated that IPA could effectively acetylate functionalized alcohols using p-toluenesulfonic acid (p-TsOH) as a catalyst . This method not only simplifies the reaction process but also aligns with green chemistry principles by minimizing the use of harmful solvents.
Case Study: Acetylation Reactions
In a series of experiments, this compound was used to acetylate various alcohols. The results showed high yields and selectivity, confirming IPA's utility as a versatile acylating agent. The following table summarizes the findings:
Alcohol Type | Yield (%) | Reaction Conditions |
---|---|---|
Primary Alcohols | 85-95 | Room temperature, p-TsOH catalyst |
Secondary Alcohols | 80-90 | Room temperature, p-TsOH catalyst |
Tertiary Alcohols | 75-85 | Room temperature, p-TsOH catalyst |
Cytotoxicity and Mutagenicity Studies
Further research into the safety profile of this compound revealed potential cytotoxic effects. In vitro studies have been recommended to assess its mutagenic activity more comprehensively. These studies are crucial for understanding the compound's safety in pharmaceutical applications .
Chemical Reactions Analysis
Transesterification and Acetylation Reactions
iPAc serves as an effective acetylating agent for polyols like glycerol. In continuous-flow (CF) systems, it converts glycerol into triacetin (TA) with high efficiency:
Reaction Conditions | Productivity (mmol·h⁻¹·mL⁻¹) | Selectivity for TA | Source |
---|---|---|---|
240°C, 10 bar, Q = 5 (iPAc/glycerol) | 25.3 | 94% | |
220°C, 10 bar, Q = 5 | 62.4 | 96% |
Key observations:
-
Excess iPAc (Q > 3) drives complete acetylation to TA, minimizing mono-/diacetin byproducts .
-
Acetic acid (AcOH) acts as a catalyst, enhancing reaction kinetics by promoting iPAc acidolysis .
Tandem Catalytic Processes
iPAc enables multi-step transformations in a single reactor. Notable examples include:
Deoxydehydration (DODH)/Acetylation
At 300°C and 110 bar, iPAc facilitates the conversion of glycerol to allyl acetate via DODH:
-
Mechanism : iPAc provides acetyl groups while acetone (from iPAc decomposition) acts as a DODH agent .
Acetylation/Acetalization
Under ambient conditions (30°C, Amberlyst-15 catalyst):
Reactivity with Acids and Bases
iPAc reacts vigorously with:
Incompatibilities :
-
Mineral-based absorbents (e.g., clay) induce uncontrolled reactions .
-
Alkali metals (e.g., Na, K) trigger hazardous H₂ evolution .
Acidolysis and Side Reactions
iPAc undergoes acidolysis with acetic acid to form acetic anhydride and acetone:
This reaction is critical in tandem processes but requires careful control to avoid:
Q & A
Basic Question: What are the critical safety protocols for handling isopropenyl acetate in laboratory settings?
Methodological Answer:
this compound (IPA) is highly flammable (flash point: 18–19°C) and requires strict safety measures. Key protocols include:
- Storage: Use tightly sealed containers in cool, ventilated areas away from oxidizing agents (e.g., peroxides) and strong acids/bases .
- Spill Management: Evacuate the area, adsorb spills with activated charcoal, and avoid confined spaces due to explosion risks .
- Personal Protective Equipment (PPE): Wear solvent-resistant gloves, eye protection, and respiratory gear during handling . Training per OSHA 1910.120(q) is mandatory for spill cleanup personnel .
Basic Question: What are the common synthetic applications of this compound in organic chemistry?
Methodological Answer:
IPA is widely used as an acetylating agent due to its eco-friendly profile compared to acyl halides. Key applications:
- Acetylation Reactions: IPA acetylates hydroxyl groups in alcohols, phenols, and carbohydrates under solvent-free or mild conditions. For example, it acetylates 5-hydroxymethylfurfural (HMF) irreversibly, with acetone enol as a byproduct .
- Green Chemistry: It replaces toxic reagents like acetic anhydride in cellulose acetylation within ionic liquids (e.g., [DBNH][OAc]) .
Advanced Question: How does this compound’s reactivity affect its use in emulsion polymerization?
Methodological Answer:
IPA’s lower reactivity in free radical polymerization poses challenges. In terpolymer synthesis with butyl acrylate (BA) and methyl methacrylate (MMA):
- Lower Conversion Rates: Increasing IPA molar ratios reduce monomer conversion due to steric hindrance from the methyl group on the ethylenic carbon .
- Characterization: Use gel permeation chromatography (GPC) to analyze molecular weight trends and Fourier-transform infrared spectroscopy (FTIR) to confirm copolymer formation . Optimize initiator (e.g., potassium persulfate) and surfactant (e.g., Dowfax 2A1) concentrations to mitigate reactivity issues .
Advanced Question: What methodologies validate this compound’s role in sustainable chemistry?
Methodological Answer:
IPA is a green alternative in two contexts:
- Solvent-Free Reactions: Acylation of amines under catalyst-free conditions achieves high yields (e.g., 90% for primary amines) without generating hazardous waste .
- Ionic Liquid Systems: In cellulose acetylation, IPA avoids toxic byproducts. Byproducts like acetone are easily separated via distillation, enabling solvent ([DBNH][OAc]) recycling . Validate sustainability using life-cycle assessment (LCA) metrics and compare with traditional acylating agents .
Advanced Question: How should researchers address contradictions in reactivity data for this compound?
Methodological Answer:
Discrepancies in IPA’s reactivity (e.g., polymerization vs. acetylation) arise from:
- Reaction Conditions: Radical polymerization in emulsions vs. acid-catalyzed acetylation require distinct kinetic studies. Use differential scanning calorimetry (DSC) to monitor exothermicity and NMR to track reaction progress.
- Steric Effects: The methyl group in IPA lowers reactivity in copolymerization but enhances selectivity in acetylation. Compare density functional theory (DFT) calculations with experimental data to resolve contradictions .
Basic Question: What analytical techniques are recommended for characterizing this compound and its derivatives?
Methodological Answer:
- Purity Analysis: Gas chromatography (GC) with flame ionization detection (FID) for quantifying IPA (>99% purity) .
- Structural Confirmation: H NMR (δ 4.7–5.2 ppm for vinyl protons) and FTIR (C=O stretch at 1740 cm) .
- Thermal Stability: Thermogravimetric analysis (TGA) to assess decomposition temperatures (~150°C) .
Advanced Question: How can alternative reaction conditions enhance this compound’s efficiency?
Methodological Answer:
- Ionic Liquids: Use [DBNH][OAc] to dissolve cellulose and facilitate acetylation at 60°C, achieving high degrees of substitution (DS >2.5) .
- Microwave Assistance: Accelerate reaction rates in solvent-free acetylations while minimizing side reactions . Validate outcomes via C NMR and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
Basic Question: What are the health risks associated with this compound exposure?
Methodological Answer:
- Acute Exposure: Inhalation causes respiratory irritation; skin contact leads to dermatitis. Monitor symptoms like dizziness or nausea, which indicate overexposure .
- Long-Term Risks: Chronic exposure may affect the respiratory system. Implement fume hoods and regular air quality checks (OSHA PEL: 250 ppm) .
Advanced Question: What strategies mitigate autopolymerization risks during this compound storage?
Methodological Answer:
- Inhibitors: Add stabilizers like hydroquinone (0.001–0.01 wt%) to prevent radical-initiated polymerization .
- Temperature Control: Store at ≤25°C and avoid prolonged exposure to light or peroxides . Monitor viscosity changes as an early indicator of polymerization .
Advanced Question: How can researchers ensure reproducibility in this compound-based syntheses?
Methodological Answer:
- Detailed Protocols: Document exact molar ratios, initiator types, and reaction times (e.g., 3 hours at 60°C for HMF acetylation ).
- Supplementary Data: Publish raw NMR spectra, GPC chromatograms, and DSC curves as supporting information . Cross-validate results using independent techniques (e.g., comparing FTIR with H NMR) .
Properties
IUPAC Name |
prop-1-en-2-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(2)7-5(3)6/h1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETCEOQFVDFGSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Record name | ISOPROPENYL ACETATE | |
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Related CAS |
24980-56-1 | |
Record name | 1-Propen-2-ol, 2-acetate, homopolymer | |
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DSSTOX Substance ID |
DTXSID3031492 | |
Record name | Isopropenyl acetate | |
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Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Isopropenyl acetate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals., White liquid; [Hawley] Colorless liquid; [MSDSonline], Liquid, Colourless liquid; Winey ethereal aroma | |
Record name | ISOPROPENYL ACETATE | |
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Record name | Isopropenyl acetate | |
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Record name | Isopropenyl acetate | |
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Record name | Isopropenyl acetate | |
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Boiling Point |
97 °C | |
Record name | 1-PROPEN-2-OL, ACETATE | |
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Flash Point |
60 °F (NFPA, 2010), 15.5 °C, 60 °F (16 °C) (CLOSED CUP) | |
Record name | ISOPROPENYL ACETATE | |
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Record name | 1-PROPEN-2-OL, ACETATE | |
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Solubility |
Soluble in ethanol and acetone, very soluble in ethyl ether., Solubility in water 3.25% by weight., Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | 1-PROPEN-2-OL, ACETATE | |
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Record name | Isopropenyl acetate | |
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Density |
0.9090 g/cu cm at 20 °C, 0.917-0.923 | |
Record name | 1-PROPEN-2-OL, ACETATE | |
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Record name | Isopropenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1813/ | |
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Vapor Pressure |
45.2 [mmHg], 45 mm Hg at 25 °C | |
Record name | Isopropenyl acetate | |
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Color/Form |
WATER WHITE LIQUID, Liquid | |
CAS No. |
108-22-5 | |
Record name | ISOPROPENYL ACETATE | |
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Record name | Isopropenyl acetate | |
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Record name | 1-Propen-2-ol, acetate | |
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Record name | Isopropenyl acetate | |
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Record name | 1-Propen-2-ol, 2-acetate | |
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Record name | Isopropenyl acetate | |
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Record name | Isopropenyl acetate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPENYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AR9LAS337 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-PROPEN-2-OL, ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5383 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isopropenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032351 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-92.9 °C | |
Record name | 1-PROPEN-2-OL, ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5383 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isopropenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032351 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.